Cas no 2680792-78-1 (tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate)

tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate 化学的及び物理的性質
名前と識別子
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- 2680792-78-1
- tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate
- EN300-28298220
- tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate
-
- インチ: 1S/C17H18BrNO2/c1-17(2,3)21-16(20)19-15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4-11H,1-3H3,(H,19,20)
- InChIKey: NRDNJAVLPKGDQM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 347.05209g/mol
- 同位素质量: 347.05209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298220-5.0g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
Enamine | EN300-28298220-10.0g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
Enamine | EN300-28298220-1.0g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
Enamine | EN300-28298220-5g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 5g |
$2070.0 | 2023-09-07 | ||
Enamine | EN300-28298220-10g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 10g |
$3069.0 | 2023-09-07 | ||
Enamine | EN300-28298220-0.25g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 0.25g |
$657.0 | 2025-03-19 | |
Enamine | EN300-28298220-2.5g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 | |
Enamine | EN300-28298220-0.5g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 0.5g |
$685.0 | 2025-03-19 | |
Enamine | EN300-28298220-0.05g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
Enamine | EN300-28298220-0.1g |
tert-butyl N-{3'-bromo-[1,1'-biphenyl]-3-yl}carbamate |
2680792-78-1 | 95.0% | 0.1g |
$628.0 | 2025-03-19 |
tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamateに関する追加情報
Introduction to tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate (CAS No. 2680792-78-1)
tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate (CAS No. 2680792-78-1) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents and as an intermediate in the synthesis of complex molecules.
The chemical structure of tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-bromo-1,1'-biphenyl moiety. The presence of the bromine atom and the biphenyl ring system imparts unique reactivity and stability properties to the molecule, making it an attractive candidate for various chemical transformations.
In recent years, significant advancements in the synthesis and application of tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate have been reported. For instance, a study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in the synthesis of biologically active molecules. The researchers demonstrated that the bromine atom could be readily substituted with various functional groups through palladium-catalyzed cross-coupling reactions, leading to a wide range of derivatives with diverse biological activities.
Another notable application of tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate is in the field of medicinal chemistry. A recent paper in the European Journal of Medicinal Chemistry reported the use of this compound as a building block for the synthesis of novel inhibitors targeting specific enzymes involved in disease pathways. The tert-butyl carbamate group provides enhanced solubility and stability to the final drug candidates, while the biphenyl scaffold offers structural diversity and binding affinity to target proteins.
The versatility of tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate extends beyond its use as an intermediate. It has also been explored for its potential as a ligand in metal-catalyzed reactions. A study published in Chemical Communications demonstrated that this compound can serve as an efficient ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to improved yields and selectivity compared to traditional ligands.
In addition to its synthetic applications, tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate has been investigated for its pharmacological properties. Preliminary studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. For example, a research team from the University of California reported that certain derivatives derived from tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate showed significant inhibition of tumor growth in vitro and in vivo models.
The safety profile of tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate is another important aspect that has been studied extensively. Toxicological evaluations have indicated that this compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical compound used in pharmaceutical research, careful consideration must be given to potential side effects and long-term safety during preclinical and clinical trials.
In conclusion, tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate (CAS No. 2680792-78-1) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for the development of novel therapeutic agents and as an intermediate in complex molecule synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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